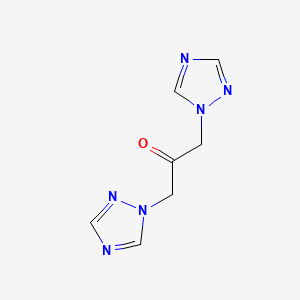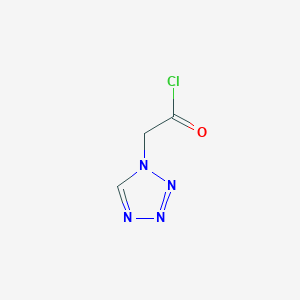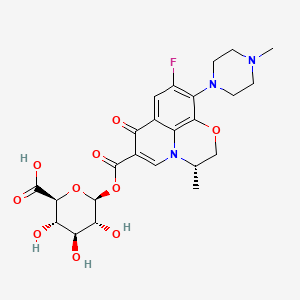
Levofloxacin Glucuronide
Descripción general
Descripción
Levofloxacin is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . It is the left-handed isomer of the medication ofloxacin .
Molecular Structure Analysis
Levofloxacin’s polymorphism has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .Physical And Chemical Properties Analysis
Levofloxacin’s polymorphism has been intensively studied. The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
- Application : Levofloxacin is used in drug-metal interaction studies .
- Method : A reversed phase HPLC method has been developed for the quantitative determination of levofloxacin in bulk material, pharmaceutical formulation, and serum . The mobile phase MeOH: H2O (70:30, v/v) was delivered at a flow rate of 1 Ml min-1 .
- Results : The proposed method is specific, accurate with a recovery of 100 ± 0.02. The detection limits were 2 ng with an RSD ± 0.1 (n=6) . The availability of Levofloxacin in the presence of various elements essential to the human body was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .
Bioanalytical Chemistry
- Application : Levofloxacin is measured in human serum via Liquid Chromatography with Fluorescence Detection for Pharmacokinetic Study .
- Method : A green automated solid phase extraction bio-analytical high-performance liquid chromatographic-based technique with fluorescence detection (Aut-SPE-BA-HPLC-FL) for the quantification of levofloxacin in human serum samples has been developed and validated .
- Results : The proposed Aut-SPE-BA-HPLC-FL methodology showed linearity over a levofloxacin concentration range of 10–10,000 ng/mL (r 2 = 0.9992), with good recoveries ranging from 87.12 to 97.55% .
Electroanalytical Chemistry
- Application : Levofloxacin is detected using reduced graphene oxide (RGO) electrode .
- Method : The RGO-based sensor showed higher currents for levofloxacin compared with the multi-walled carbon nanotubes (MWCNT)-modified and unmodified electrodes .
- Results : The RGO-based sensor showed 4-fold higher currents for levofloxacin compared with the MWCNT-modified electrodes and 20-fold higher currents compared with unmodified electrodes .
Pharmaceutical Formulation
- Application : Levofloxacin is used in the formulation of oral medications .
- Method : Levofloxacin oral formulations were prepared with different concentrations (5%, 10%), of each super disintegrants. The super integrants were sodium starch glycolate (SSG), crosspovidone (XL-10) and crosscarmellose sodium (CCS) used in the preparation of Levofloxacin oral formulations .
- Results : The Levofloxacin oral formulation (Lev2) with cross povidone (XL-10) 10% has shown the better disintegration time and increases the dissolution rate when compared to the other super disintegrants .
Medicinal Chemistry
- Application : Levofloxacin is used in the study of glucuronidation, a fundamental process in Phase II metabolism .
- Method : The glucuronidation process involves the conversion of a wide range of functional groups into highly water-soluble, readily excreted glucuronides .
- Results : The primary product is always the 1-glucuronide .
Clinical Medicine
- Application : Levofloxacin is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .
- Method : Levofloxacin is administered orally or intravenously .
- Results : Levofloxacin has been effective in treating these conditions .
Drug-Metal Interaction Studies
- Application : Levofloxacin is used in drug-metal interaction studies .
- Method : A reversed phase HPLC method has been developed for the quantitative determination of levofloxacin in bulk material, pharmaceutical formulation, and serum . The mobile phase MeOH: H2O (70:30, v/v) was delivered at a flow rate of 1 Ml min-1 .
- Results : The proposed method is specific, accurate with a recovery of 100 ± 0.02. The detection limits were 2 ng with an RSD ± 0.1 (n=6) . The availability of Levofloxacin in the presence of various elements essential to the human body was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .
Phase II Metabolism Studies
- Application : Levofloxacin is used in the study of glucuronidation, a fundamental process in Phase II metabolism .
- Method : The glucuronidation process involves the conversion of a wide range of functional groups into highly water-soluble, readily excreted glucuronides .
- Results : The primary product is always the 1-glucuronide .
Treatment of Bacterial Infections
- Application : Levofloxacin is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .
- Method : Levofloxacin is administered orally or intravenously .
- Results : Levofloxacin has been effective in treating these conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-VVQRKAEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857927 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin Glucuronide | |
CAS RN |
160962-46-9 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
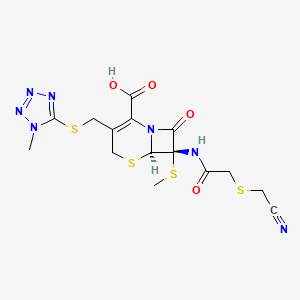

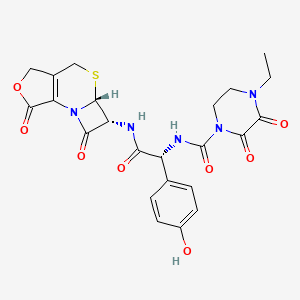
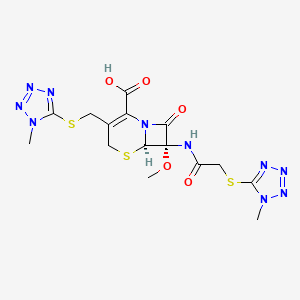
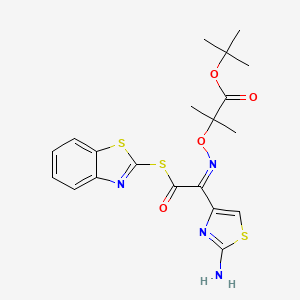

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
